molecular formula C18H18ClNO4 B11116396 3-{[2-(4-Chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoic acid

3-{[2-(4-Chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoic acid

Cat. No.: B11116396
M. Wt: 347.8 g/mol
InChI Key: RAPHCBHSLCBXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-Chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoic acid is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-Chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-chloro-3,5-dimethylphenol, which is then reacted with epichlorohydrin to form 2-(4-chloro-3,5-dimethylphenoxy)propanol. This intermediate is further reacted with benzoyl chloride to yield 2-(4-chloro-3,5-dimethylphenoxy)propanoyl chloride. Finally, this compound is reacted with 3-aminobenzoic acid to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-Chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{[2-(4-Chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-(4-Chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[2-(4-Chloro-3,5-dimethylphenoxy)propanoyl]amino}benzoic acid apart is its specific combination of functional groups, which allows for unique reactivity and potential applications in various fields. Its structure enables it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

3-[2-(4-chloro-3,5-dimethylphenoxy)propanoylamino]benzoic acid

InChI

InChI=1S/C18H18ClNO4/c1-10-7-15(8-11(2)16(10)19)24-12(3)17(21)20-14-6-4-5-13(9-14)18(22)23/h4-9,12H,1-3H3,(H,20,21)(H,22,23)

InChI Key

RAPHCBHSLCBXRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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